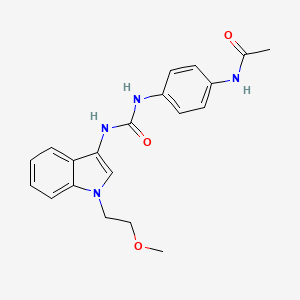

N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide

Description

N-(4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic indole-based acetamide derivative featuring a ureido linker bridging the indole and phenyl rings. The indole core is substituted at the 1-position with a 2-methoxyethyl group, which enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

N-[4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-14(25)21-15-7-9-16(10-8-15)22-20(26)23-18-13-24(11-12-27-2)19-6-4-3-5-17(18)19/h3-10,13H,11-12H2,1-2H3,(H,21,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGFGWQIXBNRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Urea Group: The indole derivative is then reacted with an isocyanate to introduce the urea functionality.

Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted urea or acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to disrupt cellular signaling pathways essential for cancer cell survival and proliferation. For instance, it may inhibit histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression related to cancer progression .

-

Case Studies :

- A study on Mannich bases, closely related to this compound, demonstrated cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines, with some derivatives showing IC50 values lower than 10 μM .

- Another investigation into substituted urea compounds reported selective inhibition of HDAC6, leading to reduced proliferation in melanoma cells .

Neuroprotective Properties

The neuroprotective effects of indole derivatives have been widely studied, with implications for treating neurodegenerative diseases.

- Research Findings : Compounds with indole structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. For example, indole derivatives have been linked to reduced neuroinflammation and improved cognitive function in animal models .

- Mechanism : The neuroprotective action may involve modulation of neurotrophic factors and inhibition of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties.

- Evidence : Similar compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in various in vitro studies .

- Application : These properties suggest potential applications in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Metabolism | Primarily hepatic |

| Half-life | 4–6 hours |

This profile indicates that the compound is likely to be well absorbed and metabolized efficiently, contributing to its therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The urea group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several indole derivatives reported in the literature. Below is a detailed comparison based on substituents, activity, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Key Observations

Substituent Effects on Activity: The 2-methoxyethyl group in the target compound may improve solubility compared to halogenated analogs like 10j () but could reduce binding affinity due to steric bulk .

Anticancer Activity :

- 10j () and 8b () demonstrate that chloro/fluoro substituents and quinazoline moieties enhance cytotoxicity. The target compound’s methoxyethyl group may trade potency for reduced off-target effects .

Enzyme Inhibition :

- Sulfonamide-containing analogs (Compound 31 , ) show COX-2 selectivity, while the target compound’s acetamide group may favor kinase or Bcl-2 family inhibition .

Antioxidant Potential: Unsubstituted indoles like Compound 12 () exhibit radical scavenging activity, but the target compound’s methoxyethyl and ureido groups might diminish this effect .

Biological Activity

N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide (CAS No. 941988-66-5) is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 366.4 g/mol

- Structure : The compound features an indole moiety linked to a urea and phenyl acetamide structure, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Indole Moiety : The indole structure is known for its ability to mimic natural substrates, allowing the compound to bind effectively to various enzymes and receptors.

- Urea Linkage : This functional group enhances the compound's binding affinity through hydrogen bonding with biological molecules.

- Phenyl Acetamide Group : This component influences the compound's solubility and stability, impacting its bioavailability and pharmacokinetics.

Biological Activity

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Antiviral Activity

Research indicates that derivatives of indole-based compounds exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. For instance, compounds similar to this compound have shown promising results in inhibiting viral replication by targeting RNA-dependent RNA polymerase (RdRp). In a study involving a library of indole derivatives, several candidates demonstrated low cytotoxicity while effectively inhibiting viral replication at sub-micromolar concentrations .

Antibacterial Activity

Indole derivatives have also been evaluated for their antibacterial properties. In vitro studies have shown that related compounds can inhibit bacterial growth effectively. The minimum effective concentration (EC) values suggest that these compounds can outperform established antibiotics in certain cases .

Case Studies

- Antiviral Screening : A study screened a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides against SARS-CoV-2 RdRp. Among the tested compounds, some exhibited EC values below 1 μM, indicating strong antiviral potential .

- Antibacterial Effects : In another investigation, derivatives similar to this compound were assessed for their activity against Xanthomonas species. The results showed significant antibacterial effects, with SEM analysis revealing damage to bacterial cell membranes at higher concentrations .

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Cyclization of precursors (e.g., indole derivatives) under controlled conditions (e.g., ethanol solvent, magnetic stirring) to form the pyrrolidine/pyrimidine core .

- Step 2: Introduction of the methoxyethyl group via nucleophilic substitution or electrophilic aromatic substitution .

- Step 3: Ureido and acetamide coupling using carbodiimide-based reagents (e.g., DCC) in anhydrous solvents like DMF .

Optimization Tips: - Use recrystallization (ethanol/water mixtures) for purification .

- Monitor reaction progress via TLC and adjust pH to stabilize intermediates .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Assigns protons (¹H-NMR) and carbons (¹³C-NMR) to verify substituents (e.g., indole, methoxyethyl groups) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₂₀H₂₂N₄O₄) and detects impurities .

- IR Spectroscopy: Identifies functional groups (e.g., ureido C=O stretch at ~1650 cm⁻¹) .

Data Cross-Validation: Compare experimental data with computed PubChem entries for consistency .

Basic: How is the initial biological activity of this compound screened in academic research?

Methodological Answer:

- In Vitro Assays:

- Target Binding: Surface plasmon resonance (SPR) to measure receptor affinity .

Example: Indole derivatives in showed tubulin polymerization inhibition, suggesting a similar mechanism .

Basic: What strategies address poor solubility during formulation for in vivo studies?

Methodological Answer:

- Co-Solvents: Use DMSO/PEG mixtures to enhance aqueous solubility .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

- Salt Formation: Convert the free base to hydrochloride or phosphate salts .

Advanced: How can researchers elucidate the mechanism of action for this compound?

Methodological Answer:

- Target Identification:

- Pathway Analysis: Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

Case Study: Similar indole derivatives inhibited Bcl-2/Mcl-1, suggesting anti-apoptotic targets .

Advanced: How are structure-activity relationship (SAR) studies conducted to optimize potency?

Methodological Answer:

- Core Modifications: Vary substituents on the indole (e.g., chloro, methoxy) and acetamide (e.g., tolyl, fluorophenyl) .

- Bioisosteric Replacement: Replace ureido with thiourea or amide groups .

Table 1: SAR Trends from Analogues

| Substituent Position | Modification | Effect on IC₅₀ (EGFR) | Reference |

|---|---|---|---|

| Indole C-3 | Methoxyethyl | ↑ Activity (14.8 nM) | |

| Phenyl Ring | Nitro Group | ↓ Solubility |

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution (LC-MS/MS) to identify bioavailability issues .

- Metabolite Screening: Use liver microsomes to detect rapid degradation .

- Dose Optimization: Adjust dosing frequency based on PK/PD modeling .

Advanced: What computational methods guide structural optimization?

Methodological Answer:

- Molecular Docking: Simulate binding to targets (e.g., EGFR kinase domain) using AutoDock Vina .

- QSAR Models: Train algorithms on analogue datasets to predict bioactivity .

- DFT Calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps) for reactivity .

Advanced: How to assess target specificity to minimize off-target effects?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

- CRISPR-Cas9 Knockout: Validate target dependency in isogenic cell lines .

Example: Compound 8b in showed >50-fold selectivity for mutant EGFR over wild-type .

Advanced: What are emerging research directions for this compound?

Methodological Answer:

- Combination Therapy: Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance efficacy .

- Drug Resistance: Generate resistant cell lines via chronic exposure and profile genomic changes .

- Proteolysis-Targeting Chimeras (PROTACs): Convert the compound into a degrader for undruggable targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.